2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate is an organic compound with the molecular formula C13H6F5NO5S and a molecular weight of 383.25 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a nitrobenzenesulfonate group, making it a valuable reagent in various chemical reactions and research applications .
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonate groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate involves its reactivity towards nucleophiles and electrophiles . The electron-withdrawing groups on the molecule enhance its electrophilic character, making it a suitable reagent for nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a nitrobenzenesulfonate group.
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: This compound contains a trifluoroacetate group and is used in similar nucleophilic substitution reactions.
2,3,4,5,6-Pentafluorobenzaldehyde: This compound has an aldehyde group and is used in different types of chemical reactions, such as condensation and oxidation.
The uniqueness of this compound lies in its combination of electron-withdrawing groups, which enhance its reactivity and make it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-methyl-5-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO5S/c1-5-2-3-6(19(20)21)4-7(5)25(22,23)24-13-11(17)9(15)8(14)10(16)12(13)18/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLLCYCKBGXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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